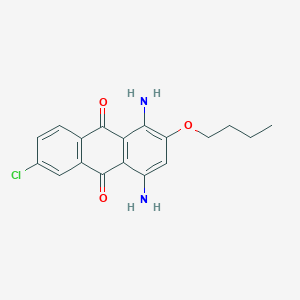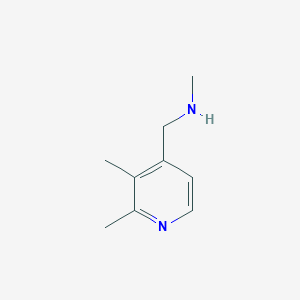
1-(2,3-Dimethylpyridin-4-yl)-N-methylmethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,3-Dimethylpyridin-4-yl)-N-methylmethanamine is a nitrogen-containing heterocyclic compound It features a pyridine ring substituted with two methyl groups at positions 2 and 3, and an N-methylmethanamine group at position 4
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dimethylpyridin-4-yl)-N-methylmethanamine typically involves the following steps:
Starting Materials: The synthesis begins with 2,3-dimethylpyridine.
N-Methylation: The pyridine derivative undergoes N-methylation using formaldehyde and a reducing agent such as sodium cyanoborohydride.
Reaction Conditions: The reaction is usually carried out in an organic solvent like methanol or ethanol, under mild conditions to avoid over-reduction or side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can optimize reaction conditions and minimize human error.
化学反应分析
Types of Reactions
1-(2,3-Dimethylpyridin-4-yl)-N-methylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the methylamine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst in an ethanol solvent.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: The major product is often a pyridine N-oxide derivative.
Reduction: The major product is the corresponding amine.
Substitution: The major products are substituted amines.
科学研究应用
1-(2,3-Dimethylpyridin-4-yl)-N-methylmethanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of materials with specific electronic properties.
作用机制
The mechanism of action of 1-(2,3-Dimethylpyridin-4-yl)-N-methylmethanamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the activity of the target molecules. This interaction can modulate various biochemical pathways, leading to its observed effects.
相似化合物的比较
Similar Compounds
2,3-Dimethylpyridine: Lacks the N-methylmethanamine group, making it less versatile in certain applications.
N-Methylpyridin-4-amine: Similar structure but without the dimethyl substitution, affecting its chemical reactivity and biological activity.
4-Methylpyridine: A simpler structure with different electronic properties.
Uniqueness
1-(2,3-Dimethylpyridin-4-yl)-N-methylmethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
分子式 |
C9H14N2 |
|---|---|
分子量 |
150.22 g/mol |
IUPAC 名称 |
1-(2,3-dimethylpyridin-4-yl)-N-methylmethanamine |
InChI |
InChI=1S/C9H14N2/c1-7-8(2)11-5-4-9(7)6-10-3/h4-5,10H,6H2,1-3H3 |
InChI 键 |
QMJQFKKVSZNRFA-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CN=C1C)CNC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


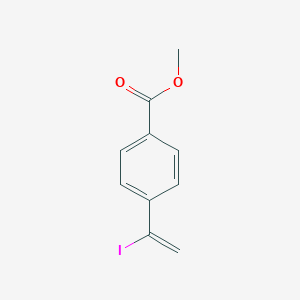
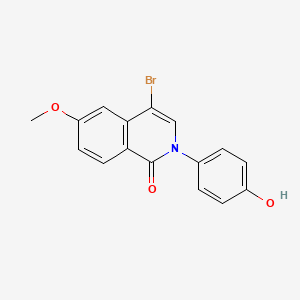
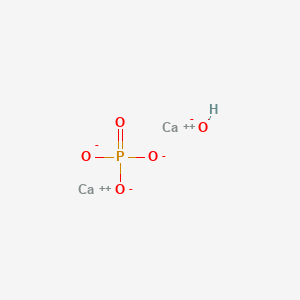
![9,10-Anthracenedione, 1,5-bis[(2-chloro-2-propenyl)oxy]-](/img/structure/B13125379.png)

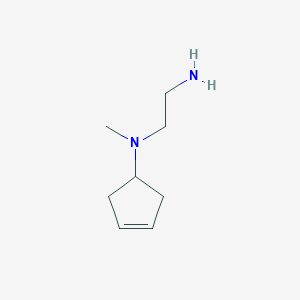
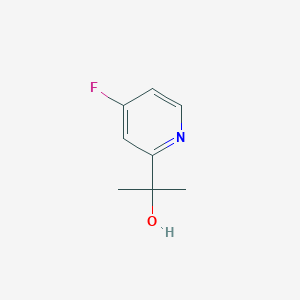

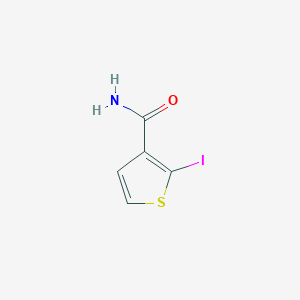
![5-Chloro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one](/img/structure/B13125420.png)
![5-Bromo-2-ethoxy-6-phenyl-[3,3'-bipyridin]-4(1H)-one](/img/structure/B13125421.png)
